molecular formula C12H19NO2 B2876288 1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one CAS No. 2361655-76-5

1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one

Cat. No.: B2876288
CAS No.: 2361655-76-5
M. Wt: 209.289
InChI Key: BQYNKIKVIFTURS-GDPRMGEGSA-N
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Description

1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[420]octan-2-yl]prop-2-en-1-one is a compound known for its unique bicyclic structure and significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one typically involves the following steps:

  • Starting Materials: : The synthesis begins with basic precursors such as 2-methylcyclohexanone and ethyl acetoacetate.

  • Formation of Intermediate: : The cyclization of these materials forms a bicyclic ketone intermediate under controlled reaction conditions.

  • Addition of Allyl Group: : The intermediate undergoes an allylation reaction, where an allyl group is introduced.

  • Final Hydroxylation: : The compound is then hydroxylated to introduce the hydroxyl group at the desired position.

Industrial Production Methods

For industrial production, the process involves scaling up these reactions using large reactors, maintaining precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form ketones or carboxylic acids.

  • Reduction: : Can be reduced to corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

  • Substitution: : Undergoes nucleophilic substitution reactions, particularly at the allylic position.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide in an acidic medium.

  • Reduction: : Common reducing agents include lithium aluminum hydride or sodium borohydride, typically in an anhydrous solvent.

  • Substitution: : Employs reagents like sodium hydride or organolithium compounds under aprotic conditions.

Major Products Formed

  • Oxidation: : Can yield ketones, aldehydes, or acids depending on the reaction conditions.

  • Reduction: : Produces various alcohols and alkanes.

  • Substitution: : Results in a range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one finds application in several research domains:

  • Chemistry: : Used as a precursor for the synthesis of complex organic molecules.

  • Biology: : Studied for its interaction with biological macromolecules, aiding in the understanding of enzyme inhibition mechanisms.

  • Medicine: : Investigated for potential therapeutic effects in treating neurological disorders due to its structural similarity to certain neurotransmitters.

  • Industry: : Applied in the manufacture of fine chemicals and pharmaceuticals, contributing to the development of new drugs and medicinal agents.

Mechanism of Action

The compound’s mechanism of action is based on its interaction with specific molecular targets in biological systems. It primarily acts by:

  • Binding to Enzyme Active Sites: : Mimicking the natural substrate and inhibiting enzyme activity.

  • Modulating Receptor Activity: : Interacting with neurotransmitter receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Compared to other bicyclic compounds with similar structures, 1-[(1R,6S,7S)-7-Hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one stands out due to:

  • Unique Hydroxyl Group Position: : This contributes to its distinct reactivity and interaction with biological targets.

  • Structural Complexity: : Offers a versatile scaffold for the development of new therapeutic agents.

List of Similar Compounds

  • 2-Azabicyclo[2.2.1]heptane derivatives

  • Bicyclo[3.1.0]hexane analogs

  • Bicyclo[2.2.2]octane compounds

And there you have it, an in-depth look at this compound in all its chemical glory! What sparks your interest most in these details?

Properties

IUPAC Name

1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-9(14)13-7-5-6-8-10(13)12(2,3)11(8)15/h4,8,10-11,15H,1,5-7H2,2-3H3/t8-,10+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYNKIKVIFTURS-GDPRMGEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1O)CCCN2C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]([C@@H]1O)CCCN2C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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